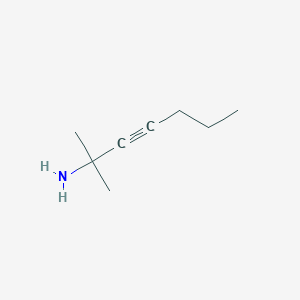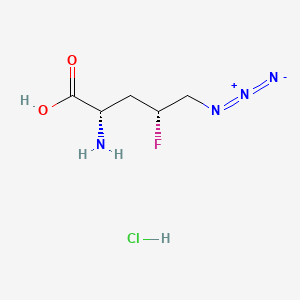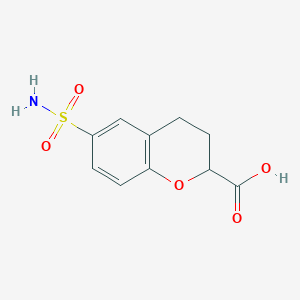
2-Methylhept-3-yn-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhept-3-yn-2-amine is an organic compound that belongs to the class of amines It features a heptane backbone with a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon The amine group is also attached to the second carbon, making it a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhept-3-yn-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 2-methylhept-3-yne with ammonia or a primary amine under suitable conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These reactions are carried out in reactors where the reactants are mixed under controlled temperature and pressure conditions to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methylhept-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Alkyl halides and acyl chlorides are frequently used reagents in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: Substituted amines, amides
Scientific Research Applications
2-Methylhept-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylhept-3-yn-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The triple bond and methyl group contribute to the compound’s reactivity and specificity in binding to targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylhept-3-yne: Lacks the amine group, making it less reactive in certain biological contexts.
Hept-3-yn-2-amine: Similar structure but without the methyl group, affecting its steric properties and reactivity.
2-Methylheptane: Saturated analog, lacking the triple bond, resulting in different chemical behavior.
Uniqueness
2-Methylhept-3-yn-2-amine is unique due to the presence of both a triple bond and an amine group on the same carbon atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-methylhept-3-yn-2-amine |
InChI |
InChI=1S/C8H15N/c1-4-5-6-7-8(2,3)9/h4-5,9H2,1-3H3 |
InChI Key |
OWYMKGQVHFRYOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)

![1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)

![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)






![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)
